E3 连接酶配体-连接子偶联物 16

描述

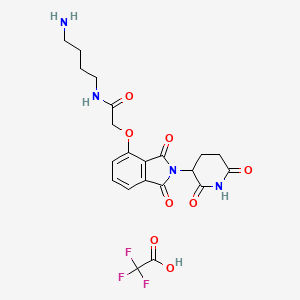

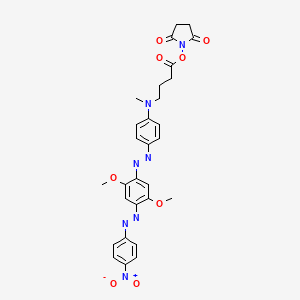

E3 Ligase Ligand-Linker Conjugate 16 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .

Synthesis Analysis

The synthesis of E3 Ligase Ligand-Linker Conjugates 16 involves the conjugation of E3 ligase ligand and linker, which includes Thalidomide . This compound can serve as a key intermediate for the synthesis of complete PROTAC molecules . The development of PROTACs utilizing under-explored E3 ligases is being accelerated by systematically characterizing E3 ligases from various aspects .

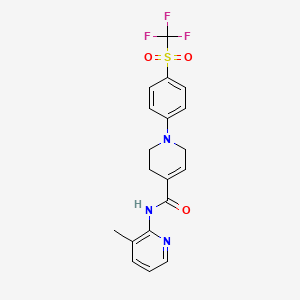

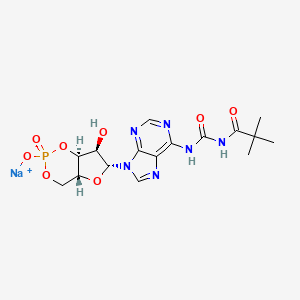

Molecular Structure Analysis

The molecular structure of E3 Ligase Ligand-Linker Conjugates 16 is complex, involving the conjugation of an E3 ligase ligand and a linker . The E3 ligase ligand is Thalidomide, and it is connected to the linker to form the conjugate .

Chemical Reactions Analysis

The chemical reactions involved in the formation of E3 Ligase Ligand-Linker Conjugates 16 are complex and involve the conjugation of an E3 ligase ligand and a linker . The E3 ligase ligand is Thalidomide, and it is connected to the linker to form the conjugate .

Physical And Chemical Properties Analysis

The molecular formula of E3 Ligase Ligand-Linker Conjugates 16 is C21H23F3N4O8 . Its molecular weight is 516.4 g/mol .

科学研究应用

PROTAC Development

The primary application of E3 Ligase Ligand-Linker Conjugates 16 is in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are heterobifunctional molecules that target proteins for degradation by linking them to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation .

Cereblon Ligand Recruitment

This compound serves as a cereblon ligand, which is crucial for recruiting the CRBN protein. This recruitment is a key step in the synthesis of complete PROTAC molecules, as it facilitates the formation of a ternary complex necessary for targeted protein degradation .

Cancer Research

In cancer research, Thalidomide-O-amido-C4-NH2 (TFA) is used to synthesize PROTACs that target oncogenic proteins. By degrading these proteins, researchers can study their role in cancer progression and potentially develop new therapeutic strategies .

Neurodegenerative Disease Studies

The ability to selectively degrade proteins makes E3 Ligase Ligand-Linker Conjugates 16 a valuable tool in studying neurodegenerative diseases. By targeting proteins that aggregate in conditions like Alzheimer’s, researchers can investigate the pathogenesis and therapeutic interventions .

Immune System Modulation

Thalidomide derivatives have been known to modulate the immune system. The conjugate’s ability to degrade specific proteins could be harnessed to study and potentially treat autoimmune diseases by altering protein levels involved in immune responses .

Drug Resistance Mechanisms

Understanding drug resistance mechanisms is crucial in developing effective treatments. E3 Ligase Ligand-Linker Conjugates 16 can be used to degrade proteins that confer resistance to drugs, helping to elucidate these mechanisms and improve drug efficacy .

Targeted Protein Degradation in Infectious Diseases

In infectious disease research, targeting proteins essential for the survival of pathogens can lead to new treatments. This compound can be used to design PROTACs that degrade such proteins, offering a novel approach to combat infections .

Biomarker Discovery

By using E3 Ligase Ligand-Linker Conjugates 16 to degrade proteins selectively, researchers can identify potential biomarkers for various diseases. This can lead to the development of diagnostic tools and personalized medicine approaches .

作用机制

Target of Action

The primary target of E3 Ligase Ligand-Linker Conjugates 16, also known as Thalidomide-O-amido-C4-NH2 (TFA), is the Cereblon (CRBN) protein . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination and subsequent proteasomal degradation of target proteins . The ubiquitination process is involved in almost all life activities of eukaryotes, and E3 ligases might be involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

E3 Ligase Ligand-Linker Conjugates 16 serves as a Cereblon ligand, recruiting the CRBN protein . It forms a part of Proteolysis Targeting Chimeric Molecules (PROTACs), which are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Biochemical Pathways

The compound operates within the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . E3 ligases, like CRBN, are an important part of the UPS and provide regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Pharmacokinetics

The development of small-molecule e3 binders with favorable physicochemical profiles has aided the design of protacs . These compounds are known for breaking the rules of established guidelines for discovering small molecules .

Result of Action

The result of the action of E3 Ligase Ligand-Linker Conjugates 16 is the ubiquitination and subsequent proteasomal degradation of the targeted protein . This process controls the levels of protein expression . The ubiquitin-proteasome degradation pathway is one of the most important mechanisms for controlling the levels of protein expression .

Action Environment

The action environment of E3 Ligase Ligand-Linker Conjugates 16 is largely determined by the cellular context. The human genome encodes 600 E3 ligases that differ widely in their structures, catalytic mechanisms, modes of regulation, and physiological roles . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .

未来方向

The future directions in the research of E3 Ligase Ligand-Linker Conjugates 16 and similar compounds involve the expansion of the PROTACtable genome universe of E3 ligases . This includes the recruitment of additional E3 ligases to further enhance the therapeutic potential of targeted protein degradation . A user-friendly and flexible web portal has been developed to assist researchers in rapidly identifying E3 ligases with promising targeted protein degradation activities against specifically desired targets .

属性

IUPAC Name |

N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6.C2HF3O2/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;3-2(4,5)1(6)7/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUPBWSTMLHSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 ligase Ligand-Linker Conjugates 16 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)

![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)